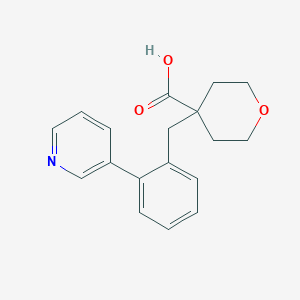![molecular formula C15H21N3 B1401099 N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine CAS No. 1479996-58-1](/img/structure/B1401099.png)
N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine
Descripción general
Descripción
“N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” is a compound with the CAS Number: 1479996-58-1 . It has a molecular weight of 243.35 . The IUPAC name for this compound is N-(1H-indol-4-ylmethyl)-1-methyl-4-piperidinamine .
Synthesis Analysis
Indole derivatives, such as “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine”, have been synthesized for various biological activities . Indole is an important heterocyclic system that provides the skeleton to many synthetic drug molecules . Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis
The InChI code for “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” is 1S/C15H21N3/c1-18-9-6-13(7-10-18)17-11-12-3-2-4-15-14(12)5-8-16-15/h2-5,8,13,16-17H,6-7,9-11H2,1H3 . The InChI key is SCAJVFOQQWDUAA-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
“N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” has a molecular weight of 243.35 . It is stored at temperatures between 28 C .Aplicaciones Científicas De Investigación
- Field : Systems Microbiology and Biomanufacturing .
- Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery .
- Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
- Field : Biochemistry .
- Application : Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron .
- Methods : This review provides a detailed review of the diverse classifications, and biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results : Beyond biological functions, the applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed .
- Field : Organic Chemistry .
- Application : Indole is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds .
- Methods : This review summarizes recent studies on the application of indoles in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .
- Results : The use of indoles in multicomponent reactions has led to the synthesis of a variety of heterocyclic compounds .
Biotechnological Production
Siderophores Synthesis
Multicomponent Reactions
- Field : Food Industry and Perfumery .
- Application : Indole has value for flavour and fragrance applications, for example, in the food industry or perfumery .
- Methods : Indole is a signalling molecule produced both by bacteria and plants .
- Results : Indole’s unique aroma makes it valuable in the food industry and perfumery .
- Field : Organic Chemistry .
- Application : Indoles are frequently used in the synthesis of various organic compounds .
- Methods : Recent studies have focused on the application of indoles in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Results : The use of indoles in multicomponent reactions has led to the synthesis of a variety of heterocyclic compounds .
- Field : Biotechnology and Pharmacology .
- Application : Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- Methods : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives .
- Results : The design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds has led to promising new heterocycles with chemical and biomedical relevance .
Flavour and Fragrance Applications
Synthesis of Various Organic Compounds
Biological and Pharmaceutical Activities
- Field : Microbiology .
- Application : Indole is a signalling molecule produced both by bacteria and plants .
- Methods : The role of indole as a signalling molecule is being studied in the human gut .
- Results : Indole’s role as a signalling molecule has implications in understanding microbial interactions, especially in the human gut .
- Field : Organic Chemistry .
- Application : Indoles are frequently used in the synthesis of various heterocyclic compounds .
- Methods : Recent studies have focused on the application of indoles in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Results : The use of indoles in multicomponent reactions has led to the synthesis of a variety of heterocyclic compounds .
- Field : Biotechnology and Pharmacology .
- Application : Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- Methods : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives .
- Results : The design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds has led to promising new heterocycles with chemical and biomedical relevance .
Signalling Molecule
Synthesis of Heterocyclic Compounds
Biological and Pharmaceutical Activities
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . This suggests that “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” and other indole derivatives may have potential for future research and development in the field of medicinal chemistry.
Propiedades
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-18-9-6-13(7-10-18)17-11-12-3-2-4-15-14(12)5-8-16-15/h2-5,8,13,16-17H,6-7,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAJVFOQQWDUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=C3C=CNC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



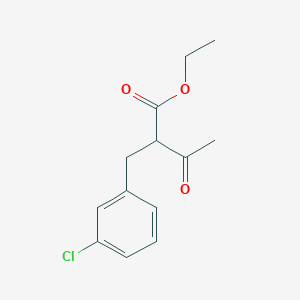
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)
![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)
![Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate](/img/structure/B1401020.png)
![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)
![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)
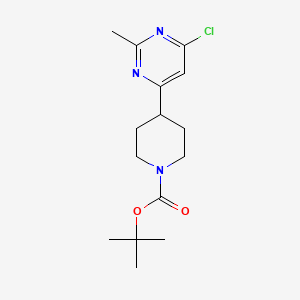
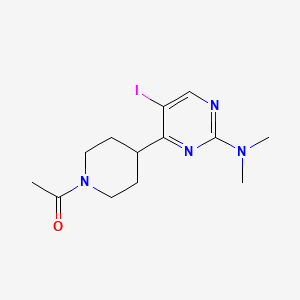
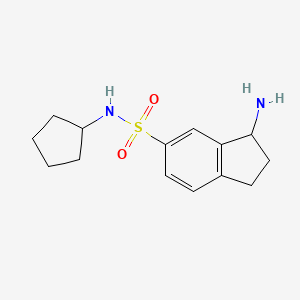
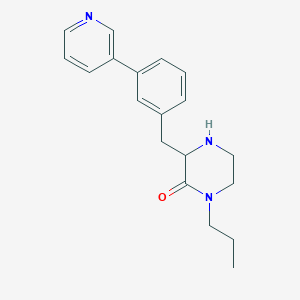
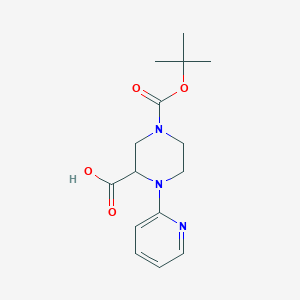
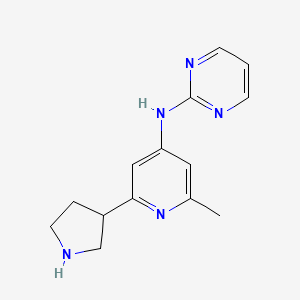
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1401038.png)
